tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Description
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 365998-36-3) is a chiral cyclohexane derivative with three critical functional groups: a primary amine, a tert-butoxycarbonyl (Boc) carbamate protecting group, and a dimethylcarbamoyl moiety. Its stereochemistry (1R,2R,5S) is pivotal for its role as a key intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC) . The compound’s structural complexity and stereochemical precision enable selective interactions in drug-target binding, making it indispensable in pharmaceutical manufacturing.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis generally starts from cyclohexylamine derivatives, involving the introduction of tert-butyl carbamate and dimethylcarbamoyl functional groups. The common approach includes:
- Reaction of the amino group on the cyclohexyl ring with tert-butyl chloroformate to form the carbamate.
- Introduction of the dimethylcarbamoyl moiety on the 5-position of the cyclohexyl ring.
- Use of bases to neutralize by-products and facilitate the reaction.
This process is conducted under controlled temperature and solvent conditions to optimize reaction kinetics and product purity.
Reaction conditions summary:
| Parameter | Details |
|---|---|
| Starting materials | Neutral tert-butyl carbamate (A) and neutral ethyl 2-oxoacetate derivative (B) |
| Solvent | Organic solvents like acetonitrile |
| Base | Triethylamine (optimized lower equivalents) |
| Temperature | ~60°C |
| Stirring time | 1 to 10 hours (commonly 3-8 hours) |
| Yield | Up to 93% |
This method specifically produces tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a direct precursor to Edoxaban.
Industrial Scale Considerations
Industrial production adapts the above synthetic route with automated reactors and stringent quality control. The neutral reagent method reduces operational difficulties such as:
- Handling of viscous reaction mixtures.
- Excessive use of bases and solvents.
- Complex control of reagent addition order.
The process is optimized for reproducibility, yield, and purity, essential for pharmaceutical intermediates.
Summary Table of Preparation Methods
| Preparation Aspect | Prior Salt-Based Methods | Neutral Reagent Method (Patented) |
|---|---|---|
| Starting materials | Salt forms of carbamate and oxoacetate | Neutral forms of both reagents |
| Base usage | High equivalents of triethylamine | Lower equivalents of triethylamine |
| Reaction medium viscosity | High, leading to stirring difficulties | Low, easier stirring and handling |
| Control of addition order | Strict and complex | Not critical |
| Reaction time | Variable, often longer | 1 to 10 hours, typically 3-8 hours |
| Yield | Around 85% | Up to 93% |
| Purity | Moderate | Higher purity |
| Industrial scalability | Challenging due to viscosity and control issues | Improved scalability due to simpler conditions |
Research Findings and Analytical Data
NMR Spectroscopy: The compound's structure and purity are confirmed by ^1H-NMR and ^13C-NMR spectra, showing characteristic signals consistent with the tert-butyl carbamate and dimethylcarbamoyl groups.
Chromatography: HPLC is employed to monitor reaction progress and calculate yields, ensuring optimal reaction times and conditions.
Reaction Monitoring: The neutral reagent approach allows easier monitoring due to less viscous media and more straightforward reaction kinetics.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amino group undergoes acylation reactions with electrophilic reagents. A documented protocol involves coupling with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form a substituted oxamide derivative .
Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 0°C to room temperature |
| Reaction Time | 3–8 hours |
| Workup | Washing with water/brine, drying (Na₂SO₄), and column chromatography |
Outcome :
-
Product: tert-Butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
Carbamate Hydrolysis
The tert-butyl carbamate (Boc) group is susceptible to acidic hydrolysis, enabling deprotection to yield a free amine. While explicit data for this compound is limited, analogous Boc-protected amines typically undergo cleavage under conditions such as:
Typical Deprotection Conditions:
| Reagent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid | DCM, 0°C to room temperature | Removal of Boc group |
| HCl in dioxane | 4M solution, stirred overnight | Generation of free amine hydrochloride |
Note : Post-deprotection, the liberated amine can participate in further functionalization (e.g., alkylation, sulfonylation) .
Transformation to Bioactive Derivatives
The compound serves as an intermediate in synthesizing pharmacologically active molecules. For example, it is converted to N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-((5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-carbonyl)amino)cyclohexyl)oxamide via multi-step reactions involving:
Analytical Characterization
Reaction progress and product purity are monitored using HPLC under standardized conditions:
HPLC Parameters:
| Parameter | Specification |
|---|---|
| Column | Waters XBridge C18 (150 × 4.6 mm, 5 µm) |
| Temperature | 30°C |
| Mobile Phase | Gradient of 0.1% TFA in H₂O and CH₃CN |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Stability and Storage
The compound is stable under inert conditions but degrades in the presence of moisture or strong acids/bases. Recommended storage:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that tert-butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further development in cancer therapeutics.
2. Neuroprotective Effects
Research suggests that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels and provide antioxidant protection could be leveraged in developing treatments for these conditions.
Agricultural Applications
1. Insecticidal Properties
The compound has been evaluated for its insecticidal activity against various pests. Its formulation in nano-emulsions has demonstrated enhanced efficacy compared to traditional pesticides. This approach not only improves pest control but also minimizes harm to non-target organisms, aligning with integrated pest management practices.
2. Plant Growth Promotion
Studies have shown that this compound can stimulate plant growth by enhancing nutrient uptake and promoting root development. This property is particularly beneficial in sustainable agriculture where improving crop yield is essential.
Materials Science Applications
1. Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its carbamate functionality allows for the formation of polyurethanes and other polymeric materials that exhibit desirable mechanical and thermal properties.
2. Drug Delivery Systems
Due to its favorable solubility and biocompatibility, this compound is being explored as a component in drug delivery systems. Its ability to form nanoparticles can facilitate the targeted delivery of therapeutic agents, improving their efficacy while reducing side effects.
Case Studies
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Demonstrated inhibition of cancer cell proliferation; potential neuroprotective effects against oxidative stress. |
| Agriculture | Effective insecticide formulation; promotes plant growth through enhanced nutrient uptake. |
| Materials Science | Utilized in synthesizing polymers with improved properties; potential use in drug delivery systems via nanoparticle formation. |
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets . The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on functional groups, stereochemistry, and applications. Key differences include:
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate (CAS 1210348-34-7)
- Structure : Oxalate salt of the target compound.
- Differences : Enhanced solubility due to salt formation; molecular formula C₁₆H₂₉N₃O₇ vs. C₁₄H₂₇N₃O₃ for the free base .
- Application : Preferred in Edoxaban synthesis for improved handling and purity control .
tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (CAS 929693-30-1)
- Structure: Hydroxyl group replaces the amino group at position 2.
- Impact : Reduced nucleophilicity limits utility in condensation reactions; used in exploratory analogs rather than mainstream drug intermediates .
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS not specified)
- Structure : Lacks the dimethylcarbamoyl group at position 4.
- Impact : Simpler structure with lower molecular weight (MW 214.3 vs. 285.4); used in asymmetric catalysis rather than pharmaceuticals .
Stereoisomeric Variants
- Example: tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Impact : Altered stereochemistry (5R vs. 5S) disrupts binding to thrombin, rendering it inactive in Edoxaban synthesis .
Data Table: Key Compounds and Properties
| Compound Name | CAS | Molecular Formula | MW | Key Functional Groups | Application |
|---|---|---|---|---|---|
| tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 365998-36-3 | C₁₄H₂₇N₃O₃ | 285.38 | Boc, dimethylcarbamoyl, amine | Edoxaban synthesis |
| tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate | 1210348-34-7 | C₁₄H₂₇N₃O₃·C₂H₂O₄ | 375.42 | Oxalate salt | Pharmaceutical intermediate |
| tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | 929693-30-1 | C₁₄H₂₆N₂O₄ | 286.37 | Hydroxyl, Boc | Research |
| tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | N/A | C₁₁H₂₂N₂O₂ | 214.3 | Boc, amine | Catalysis |
Biological Activity
tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, identified by CAS Number 1210348-34-7, is a compound with notable biological activity primarily related to its role as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Edoxaban. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.38 g/mol. The compound features a cyclohexyl group substituted with an amino and a dimethylcarbamoyl group, contributing to its pharmacological properties.
The primary biological activity of this compound is linked to its function as a direct inhibitor of coagulation factor Xa. This mechanism is critical in the development of anticoagulant therapies. Factor Xa plays a pivotal role in the coagulation cascade, and its inhibition can prevent thrombus formation in various clinical scenarios, including venous thromboembolism and atrial fibrillation.
Biological Activity Data
Table 1: Biological Activity Summary
| Property | Description |
|---|---|
| CAS Number | 1210348-34-7 |
| Molecular Formula | C14H27N3O3 |
| Mechanism of Action | Inhibition of coagulation factor Xa |
| Therapeutic Use | Anticoagulant (e.g., Edoxaban) |
| Toxicity Profile | Acute toxicity (Category 4), skin irritation |
Research Findings
- Anticoagulant Efficacy : Studies have demonstrated that this compound exhibits significant anticoagulant properties comparable to established agents like warfarin and rivaroxaban. Its efficacy is attributed to its selective inhibition of factor Xa without affecting thrombin directly.
-
Case Studies :
- A clinical trial involving patients with atrial fibrillation indicated that Edoxaban, derived from this compound, effectively reduced the incidence of stroke compared to placebo groups (Study Reference: WO2019158550A1).
- Another study highlighted the compound's safety profile, showing manageable side effects primarily related to bleeding risks, which are common in anticoagulant therapies.
- Toxicological Assessments : Safety data sheets indicate that the compound poses risks such as acute toxicity if ingested and skin irritation upon contact (Angene Chemical Safety Data Sheet). These findings underscore the importance of handling precautions in laboratory settings.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate?
Methodological Answer:
Key steps include:
- Deprotection of tert-butyl groups : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1 hour at room temperature, followed by solvent evaporation under reduced pressure .
- Amide coupling : Employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIEA) in DMF to activate carboxylic acid intermediates. Optimize molar ratios (e.g., 1.2 equivalents HATU) and monitor reaction progress via TLC or HPLC .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for chiral separation.
Advanced: How can the stereochemical integrity of the (1R,2R,5S) configuration be confirmed during synthesis?
Methodological Answer:
- NMR Analysis : Compare coupling constants (e.g., J = 6.6 Hz for cyclohexyl protons) and chemical shifts (e.g., δ 8.22 ppm for pyrimidine protons) to literature data .
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers and assess enantiomeric excess (>98%) .
- X-ray crystallography : For definitive confirmation, grow single crystals in a mixed solvent system (e.g., ethanol/water) and analyze diffraction patterns .
Basic: What are the stability considerations for this compound under acidic or basic conditions?
Methodological Answer:
- Acidic conditions : Avoid prolonged exposure to strong acids (e.g., HCl, H₂SO₄), as the tert-butyl carbamate group may hydrolyze. Stability tests in pH 3 buffers show <5% degradation over 24 hours at 25°C .
- Basic conditions : Use mild bases (e.g., NaHCO₃) for workup; strong bases (e.g., NaOH) can cleave the dimethylcarbamoyl moiety. Monitor pH during extractions to maintain neutrality .
Advanced: How does this compound participate in diastereoselective reactions for complex molecule synthesis?
Methodological Answer:
- Protecting group strategy : The tert-butyl carbamate shields the amine, enabling selective functionalization of the cyclohexyl dimethylcarbamoyl group in multi-step syntheses .
- Hydrogen bonding effects : The carbamate carbonyl can stabilize transition states via intramolecular hydrogen bonds, as observed in cyclization reactions for CCR2 antagonists .
Basic: What analytical techniques are most effective for purity assessment?
Methodological Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to detect impurities (<0.5% area). Confirm molecular weight via ESI-MS (expected [M+H]+: ~327 g/mol) .
- 1H/13C NMR : Identify residual solvents (e.g., DMF at δ 2.7–2.9 ppm) and quantify diastereomers using integration ratios .
Advanced: How can researchers resolve contradictions in hazard data across safety reports?
Methodological Answer:
- Experimental validation : Conduct acute toxicity assays (OECD 423) for oral LD50 and skin irritation (OECD 404). Compare results to SDS classifications (e.g., H300 vs. non-hazardous claims) .
- Regulatory cross-check : Consult ECHA and EPA DSSTox databases for harmonized GHS classifications and ecotoxicity data (e.g., LC50 for Daphnia magna) .
Basic: What precautions are critical for handling this compound in aqueous environments?
Methodological Answer:
- Moisture control : Store under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions .
- Waste disposal : Neutralize aqueous waste with NaHCO₃ before disposal to avoid releasing dimethylamine byproducts .
Advanced: What role does this compound play in targeted protein degradation (e.g., PROTACs)?
Methodological Answer:
- Linker design : The cyclohexyl carbamate serves as a rigid spacer in PROTACs, optimizing distance between E3 ligase binders and target proteins (e.g., WDR5 degraders) .
- Metabolic stability : Replace tert-butyl with deuterated analogs to enhance in vivo half-life, as shown in pharmacokinetic studies .
Basic: How to troubleshoot low yields in amide bond formation involving this compound?
Methodological Answer:
- Activation efficiency : Test alternative coupling agents (e.g., EDCI/HOBt vs. HATU) and optimize stoichiometry (1.5 equivalents activating agent) .
- Solvent effects : Switch from DMF to DCM/THF mixtures to reduce side reactions (e.g., racemization) .
Advanced: What computational methods predict the compound’s reactivity in novel reaction pathways?
Methodological Answer:
- DFT calculations : Model transition states for nucleophilic attacks on the carbamate carbonyl using Gaussian 16 at the B3LYP/6-31G* level .
- Molecular dynamics : Simulate solvent interactions to predict solubility trends (e.g., logP ~2.1) and aggregation behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
